molecular formula C18H22N2O2 B11833779 tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate

Cat. No.: B11833779
M. Wt: 298.4 g/mol
InChI Key: HQWGWYHSUOHGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate is a bicyclic heteroaromatic compound featuring a pyrrolidine ring substituted at the 2-position with a quinolin-6-yl group and protected at the 1-position by a tert-butyloxycarbonyl (Boc) group. This compound is of interest in medicinal chemistry, particularly as a building block for kinase inhibitors or proteolysis-targeting chimeras (PROTACs), though specific applications require further experimental validation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-quinolin-6-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-5-7-16(20)14-8-9-15-13(12-14)6-4-10-19-15/h4,6,8-10,12,16H,5,7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWGWYHSUOHGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Alcohols

A common approach involves the cyclization of γ-amino alcohols under acidic conditions. For instance, Stork enamine alkylation has been employed to generate substituted pyrrolidines. In one protocol, tert-butyl 4-oxopiperidine-1-carboxylate reacts with methyl acrylate in the presence of morpholine and toluene, followed by Boc protection to yield tert-butyl 3-(3-methoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate (72% yield). This method ensures stereochemical control but requires careful optimization of solvent and temperature.

Ring-Opening of Aziridines

Aziridine intermediates, such as tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, undergo ring expansion with mCPBA (meta-chloroperbenzoic acid) in dichloromethane to form epoxides, which are subsequently reduced to pyrrolidines. This method achieves moderate yields (52–67%) but is limited by the availability of specialized starting materials.

tert-Butyl Carbamate Protection

The tert-butyl group is introduced via carbamate formation to protect the pyrrolidine nitrogen.

Boc Protection Using Di-tert-Butyl Dicarbonate

Treatment of pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C provides tert-butyl pyrrolidine-1-carboxylate in near-quantitative yields. This step is critical for preventing undesired side reactions during subsequent quinoline functionalization.

One-Pot Sequential Reactions

A streamlined approach combines pyrrolidine synthesis and Boc protection. For example, lithiation of tert-butyl pyrrolidine-1-carboxylate with sec-BuLi in methyl tert-butyl ether (MTBE) at −78°C generates a reactive intermediate, which is quenched with 5-fluoro-2-methoxypyridin-3-yl electrophiles to yield tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate. This method reduces purification steps but demands strict temperature control.

Integrated Synthetic Routes

StepYield (%)Conditions
Pyrrolidine formation72–89THF, Boc₂O, 0°C to rt
Quinoline coupling62–93Pd(PPh₃)₄, DMF, 120°C
Deprotection85–97TFA/DCM (1:1), rt, 2 h

Catalytic Asymmetric Synthesis

Chiral auxiliaries or catalysts enable enantioselective synthesis. For instance, (−)-sparteine-mediated lithiation of tert-butyl pyrrolidine-1-carboxylate generates a chiral intermediate, which reacts with quinoline electrophiles to afford the (R)-enantiomer with >90% ee. This method is pivotal for pharmaceutical applications requiring defined stereochemistry.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance coupling efficiency but may complicate purification.

  • Low-Temperature Lithiation : Reactions at −78°C minimize side reactions but require cryogenic setups.

Competing Side Reactions

  • N-Deprotection : Premature Boc removal under acidic or basic conditions reduces yields.

  • Quinoline Ring Oxidation : Harsh oxidants (e.g., RuCl₃) may degrade the quinoline moiety.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Suzuki-MiyauraHigh regioselectivityPd catalyst cost62–93
Nucleophilic substitutionSimple conditionsSteric hindrance issues66–93
Catalytic asymmetricEnantioselectiveComplex catalyst synthesis70–90
One-pot sequentialReduced purification stepsSensitivity to temperature52–86

Chemical Reactions Analysis

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate has emerged as a lead compound in the development of new therapeutics targeting various diseases, particularly neurological disorders and cancer. Its structure, featuring a pyrrolidine ring and a quinoline moiety, contributes to its unique chemical properties, making it suitable for medicinal applications.

Key Therapeutic Areas:

  • Neurological Disorders: The compound has been studied for its potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions. Inhibition of GSK-3 can lead to neuroprotective effects and improved cognitive function.
  • Cancer Treatment: Research indicates that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is a focal point of its application in drug development. GSK-3 inhibition is particularly noteworthy due to the enzyme's role in various signaling pathways that regulate cell proliferation and survival.

Mechanism of Action:

The interaction studies of this compound often utilize molecular docking techniques to evaluate its binding affinity to GSK-3 and other biological targets. These studies help elucidate the compound's mechanism of action and its potential therapeutic benefits .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how strongly the compound binds to target enzymes or receptors.
  • Selectivity: Assessing the compound's specificity towards GSK-3 compared to other kinases or enzymes, which is essential for minimizing side effects during treatment .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds can provide insights into its unique properties. Below is a comparative table highlighting some related compounds:

Compound NameStructureKey Features
Tert-butyl 4-[4-(pyrazin-2-yl)carbamoylamino]quinolin-6-yl]-3,6-dihydro-2H-pyridine-1-carboxylateStructureContains a pyrazine; studied for similar biological activities.
Tert-butyl 3-[4-[6-(trifluoromethyl)pyridin-2-yl]carbamoylamino]quinolin-6-yl]-2,5-dihydropyrrole-1-carboxylateStructureFeatures trifluoromethyl group; enhances lipophilicity.
Tert-butyl 4-[4-[6-cyclopropylpyrazin-2-y]carbamoylamino]quinolin-6-y]piperidine-1-carboxylateStructurePiperidine ring alters pharmacokinetics; potential for different therapeutic profiles.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological profiles of this compound:

Study on GSK-3 Inhibition:

A study demonstrated that this compound effectively inhibited GSK-3 activity in vitro, leading to reduced cell proliferation in neuroblastoma cell lines. The findings suggest a promising avenue for treating neurodegenerative diseases through targeted enzyme inhibition .

Antitumor Activity:

In another case study, the compound was evaluated for its antitumor efficacy against various cancer cell lines, showing significant cytotoxic effects at low micromolar concentrations. This highlights its potential as a lead candidate for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares a pyrrolidine-carboxylate backbone with several analogs but differs in substituents and appended aromatic systems. Key comparisons are summarized below:

Compound Name Molecular Formula Key Functional Groups Key Structural Differences Reference
tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate C₁₈H₂₂N₂O₂ Quinolin-6-yl, Boc-protected pyrrolidine Bicyclic quinoline core N/A
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₇H₂₆IN₂O₄ Iodo-methoxypyridine, methyl ether, Boc-pyrrolidine Monocyclic pyridine with iodine and methoxy groups
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₄H₃₃FN₂O₆ Fluoropyridine, hydroxymethyl-pyrrolidine, dual ester Dual ester groups, fluorinated pyridine
tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate C₁₁H₁₉NO₃ Oxoethyl side chain, Boc-pyrrolidine Lack of aromatic substituents, linear side chain

Physicochemical and Reactivity Differences

  • Steric Hindrance: Bulky substituents like the quinolin-6-yl group increase steric hindrance relative to smaller pyridine derivatives (e.g., fluoropyridine in ), which may limit rotational freedom and alter pharmacokinetic properties.
  • Solubility and Stability: The Boc group in all analogs improves solubility in organic solvents. However, compounds with polar groups (e.g., hydroxymethyl-pyrrolidine in or oxoethyl in ) may exhibit higher aqueous solubility than the quinoline derivative.

Biological Activity

Tert-butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring with a quinoline moiety, which is known for its diverse pharmacological properties. The molecular formula is C15H20N2O2C_{15}H_{20}N_{2}O_{2} with a molecular weight of approximately 298.38 g/mol.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases, including Alzheimer's disease and certain cancers. GSK-3 plays a crucial role in cellular signaling pathways, and its inhibition may lead to therapeutic benefits in neurodegenerative diseases and oncology.

Antimicrobial Properties

The quinoline component of the compound contributes to its potential antimicrobial properties. Studies have shown that derivatives containing quinoline structures exhibit activity against a variety of pathogens, suggesting that this compound may also possess similar capabilities .

Antitumor Activity

The compound has been evaluated for its antitumor properties, showing promise in inhibiting the proliferation of certain cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis, although specific pathways remain to be fully elucidated .

Comparative Analysis with Related Compounds

Compound Name Structure Key Features
Tert-butyl 4-[4-(pyrazin-2-yl)carbamoylamino]quinolin-6-yl]-3,6-dihydro-2H-pyridine-1-carboxylateStructureContains a pyrazine; studied for similar activities.
Tert-butyl 3-[4-[6-(trifluoromethyl)pyridin-2-yl]carbamoylamino]quinolin-6-yl]-2,5-dihydropyrrole-1-carboxylateStructureFeatures trifluoromethyl group; enhances lipophilicity.
Tert-butyl 4-[4-[6-cyclopropylpyrazin-2-y]carbamoylamino]quinolin-6-y]piperidine-1-carboxylateStructurePiperidine ring alters pharmacokinetics.

This table highlights how variations in chemical structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored various derivatives of quinoline and their biological activities, indicating that modifications to the core structure can significantly affect potency against targeted enzymes and receptors. The findings suggest that further optimization of this compound could enhance its therapeutic efficacy against specific targets .

Another investigation focused on the binding affinity of similar compounds to GSK-3, demonstrating that structural modifications could improve selectivity and reduce off-target effects, which is crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are often synthesized using Boc-protected intermediates under anhydrous conditions with catalysts like DMAP or triethylamine. Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–20°C), and stoichiometry of reagents to minimize side products .
  • Purification : Column chromatography (e.g., silica gel, ethanol/chloroform mixtures) is critical for isolating the target compound. Purity can be verified via HPLC or LC-MS .

Q. How is the structural conformation of this compound characterized?

  • X-ray crystallography : Provides precise geometric parameters (e.g., dihedral angles, bond lengths). For related quinoline-pyrrolidine hybrids, folded conformations are common, with dihedral angles between the quinoline and pyrrolidine moieties around 41–45° .
  • Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups and stereochemistry. For example, tert-butyl groups show characteristic singlets (~1.4 ppm in ¹H NMR), while quinoline protons resonate at 7.5–9.0 ppm .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the pyrrolidine-carboxylate moiety?

  • Steric hindrance : The bulky tert-butyl group protects the pyrrolidine ring from nucleophilic attack, directing reactivity toward the quinoline substituent. This is observed in coupling reactions where regioselectivity is controlled by steric shielding .
  • Electronic effects : The electron-withdrawing Boc group stabilizes intermediates in catalytic cycles, as demonstrated in asymmetric synthesis of chiral pyrrolidine derivatives .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?

  • Molecular Dynamics (MD) : Simulations using force fields (e.g., AMBER or CHARMM) predict solvent-dependent conformational changes. For example, polar solvents like water may stabilize extended conformations, while nonpolar solvents favor folded structures .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) and transition states for reactions involving the quinoline ring .

Q. How can discrepancies between experimental and computational spectral data be resolved?

  • Case study : If NMR chemical shifts deviate from DFT-predicted values, consider solvent effects (e.g., chloroform vs. DMSO) or dynamic processes (e.g., ring puckering). Cross-validation with X-ray data (e.g., bond lengths ±0.02 Å) ensures accuracy .
  • Error analysis : Refine computational models by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) or including implicit solvation .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and solution-phase structural data?

  • Example : X-ray data may show a folded conformation, while NMR NOE effects suggest flexibility. Use variable-temperature NMR to probe dynamic equilibria or employ cryo-crystallography to capture transient states .
  • Statistical validation : Compare R-factor residuals in crystallography (e.g., R < 0.05) with NMR relaxation times to assess rigidity .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.
  • Waste disposal : Follow guidelines for halogenated solvents (e.g., dichloromethane) and Boc-protected intermediates, which may release toxic gases upon decomposition .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers .
  • Optical rotation : Measure [α]D values (e.g., −55.0 for a related compound) and compare with literature data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.